molecular formula C6H8ClNO B2618639 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole CAS No. 141118-71-0

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole

Cat. No.: B2618639
CAS No.: 141118-71-0
M. Wt: 145.59
InChI Key: GSPWHVKFXFSWBG-UHFFFAOYSA-N
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Description

Significance of the 1,3-Oxazole Heterocycle in Chemical Science

The 1,3-oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. thepharmajournal.com This structural motif is of profound importance in chemical science, primarily due to its presence in a vast number of natural products and pharmaceutically active compounds. nih.gov The oxazole (B20620) ring system is known for its relative stability and is found in molecules exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. thepharmajournal.comnih.gov

The chemical character of the 1,3-oxazole ring is defined by its aromaticity and the specific arrangement of its heteroatoms. It is a weakly basic compound, a property conferred by the pyridine-like nitrogen atom. wikipedia.org The positions on the oxazole ring exhibit differential reactivity; for instance, the acidity of the hydrogen atoms follows the order C2 > C5 > C4. thepharmajournal.com This understanding of its electronic properties allows for selective functionalization.

PropertyDescriptionReference(s)
Structure Five-membered aromatic ring with one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.gov
Aromaticity Exhibits aromatic character, contributing to its stability. numberanalytics.com
Basicity Weakly basic, with the conjugate acid having a pKa of approximately 0.8. wikipedia.org
Reactivity Susceptible to electrophilic substitution, primarily at the C5 position, and nucleophilic substitution at C2 if a suitable leaving group is present. The C2 proton is the most acidic. thepharmajournal.comwikipedia.org
Occurrence Found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govnumberanalytics.com

This table provides a summary of the key characteristics of the 1,3-oxazole heterocycle.

The versatility of the oxazole core has made it a privileged structure in medicinal chemistry and materials science. numberanalytics.com Its derivatives are integral to the development of new therapeutic agents and functional materials. nih.gov

Strategic Importance of 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole as a Versatile Synthetic Precursor

The strategic importance of this compound lies in its capacity to act as a highly effective and versatile synthetic intermediate. The presence of the chloromethyl group at the 2-position of the oxazole ring is the key to its utility. This functional group serves as a reactive handle, allowing for the facile introduction of a wide variety of other chemical moieties through nucleophilic substitution reactions. nih.gov

The carbon atom of the chloromethyl group is electrophilic and is readily attacked by a diverse range of nucleophiles. The chloride ion is a good leaving group, facilitating these substitution reactions. This reactivity enables chemists to elaborate the structure at the 2-position, building more complex molecules from a readily accessible starting material. nih.gov

Research on analogous 2-(halomethyl)oxazoles has demonstrated their role as effective scaffolds for synthetic elaboration. nih.gov Through nucleophilic substitution, the chloromethyl group can be displaced to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, among others. This opens up pathways to a multitude of derivative compounds with varied functionalities and potential applications.

Nucleophile TypeReagent ExampleResulting Functional Group
Amine Primary or Secondary Amines (R-NH2, R2-NH)2-(Aminomethyl)oxazole
Thiol Thiolates (R-S⁻)2-(Thioethermethyl)oxazole
Alkoxide Alkoxides (R-O⁻)2-(Alkoxymethyl)oxazole
Carbanion Malonates, CyanidesExtended carbon chain at the 2-position

This table illustrates the versatility of this compound in reactions with various nucleophiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPWHVKFXFSWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141118-71-0
Record name 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole
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Chemical Reactivity and Advanced Derivatization of 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site of reactivity for 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole is the methylene (B1212753) carbon bearing the chlorine atom. The chlorine, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity is a cornerstone for the elaboration of the 2-methyl substituent, providing access to a diverse array of functionalized oxazoles. Analogous compounds, such as 2-(halomethyl)-4,5-diphenyloxazoles, have been shown to be excellent scaffolds for synthetic elaboration at this position. nih.govresearchgate.net

Carbon-carbon bond formation via nucleophilic substitution is a key strategy for extending the carbon framework. The chloromethyl group can react with carbon-based nucleophiles, such as stabilized carbanions, to yield more complex alkylated oxazoles. For instance, the anion of diethyl malonate, generated using a strong base like sodium hydride, can displace the chloride to form a new C-C bond. nih.gov This reaction is particularly efficient with the more reactive bromomethyl analogue, but the principle remains the same for the chloromethyl compound. nih.gov

Similarly, oxygen-based nucleophiles, such as alkoxides and phenoxides, react readily to produce the corresponding ethers. nih.gov These reactions provide access to 2-(alkoxymethyl)- or 2-(aryloxymethyl)-4,5-dimethyloxazoles, which are of interest for their potential biological activities. nih.gov

Table 1: Examples of Nucleophilic Substitution for C-C and C-O Bond Formation Note: Data is based on reactions with the analogous 2-(halomethyl)-4,5-diphenyloxazole scaffold.

NucleophileReagent(s)Product TypeYieldReference
Diethyl malonate anionNaH/THFC-Alkylation40% (with chloro) nih.gov
Diethyl malonate anionNaH/THFC-Alkylation90% (with bromo) nih.gov
Alkoxides/PhenoxidesN/AEther (O-Alkylation/Arylation)N/A nih.gov

The chloromethyl group is highly susceptible to substitution by nitrogen nucleophiles, enabling the synthesis of a variety of amine and azide (B81097) derivatives. Diverse amine nucleophiles can be used to prepare primary or secondary amines attached to the 2-methylene position of the oxazole (B20620). nih.gov

A particularly useful transformation is the reaction with sodium azide (NaN₃) to produce 2-(azidomethyl)oxazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov These azides are valuable synthetic intermediates themselves, notably for their ability to undergo "click" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to form 1,2,3-triazoles. beilstein-journals.orgnih.gov The conversion of the halomethyl group to the azidomethyl group is typically an efficient process. beilstein-journals.orgnih.gov An integrated continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides, which proceeds through a 2-(bromomethyl)oxazole intermediate that undergoes nucleophilic displacement with NaN₃ in an aqueous medium. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives via Nucleophilic Substitution Note: Data is based on reactions with analogous 2-(halomethyl)oxazole scaffolds.

NucleophileReagent(s)Product TypeYieldReference
Various AminesN/APrimary/Secondary AminesN/A nih.gov
Sodium AzideNaN₃ (aqueous)AzideGood selectivity beilstein-journals.orgnih.gov

Cycloaddition Reactions Involving the Oxazole Core

While the side chain is the most common site of reaction, the oxazole ring itself possesses a diene character that allows it to participate in cycloaddition reactions. nih.gov This reactivity is fundamental to the use of oxazoles as intermediates in the synthesis of other important heterocyclic systems, such as pyridines and furans, through cycloaddition/retro-cycloaddition sequences. nih.gov

A classic example of this reactivity is the Diels-Alder reaction. Oxazoles can react with various dienophiles, such as arynes or acetylenes, to form bicyclic adducts. These adducts can then undergo subsequent reactions, like retro-Diels-Alder, to yield new ring systems. researchgate.net For instance, the reaction of oxazoles with arynes provides a convenient route to variously substituted polycyclic aromatic compounds. researchgate.net Another documented cycloaddition is the reaction with singlet oxygen, which adds across the C-4 and C-5 positions of the oxazole ring in a [4+2] manner. smolecule.com

Cross-Coupling Reactions for Oxazole Ring Functionalization

Direct functionalization of the oxazole ring carbons can be achieved through modern cross-coupling methodologies, provided a suitable handle, such as a halogen atom, is present on the ring. While this compound does not inherently possess a halogen on the ring, derivatives with such features are amenable to these powerful C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have been successfully applied to halo-oxazole building blocks. researchgate.net For example, the novel building block 4-bromomethyl-2-chlorooxazole demonstrates selective reactivity. Cross-coupling reactions can be effected at the 2-chloro position using either Stille or Suzuki conditions in excellent yields to introduce new aryl or vinyl groups. researchgate.net This demonstrates that if the 4 or 5 position of the oxazole ring were functionalized with a halide, similar palladium-catalyzed couplings could be employed to introduce a wide range of substituents, significantly expanding the molecular diversity accessible from this scaffold.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole and Its Analogs

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR for Structural Connectivity

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and bonding environment. For 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole, characteristic signals would correspond to the chloromethyl carbon, the two methyl carbons, and the three carbons of the oxazole (B20620) ring (C2, C4, and C5). The C=N carbon (C2) of an oxazole ring typically resonates downfield. For instance, in various 2-(4-Chloro phenyl)-5-substituted oxazoles, the C2 carbon appears in the range of δ 159.6-160.6 ppm. rsc.org The C4 and C5 carbons are also expected to have distinct chemical shifts, confirming the substitution pattern on the heterocyclic ring.

Proton (¹H) Expected Chemical Shift (δ, ppm) Carbon (¹³C) Expected Chemical Shift (δ, ppm)
-CH₃ (at C4)~2.2-CH₃ (at C4)~9-13
-CH₃ (at C5)~2.2-CH₃ (at C5)~9-13
-CH₂Cl~4.6-CH₂Cl~42
C2 (Oxazole)~160
C4 (Oxazole)~140-150
C5 (Oxazole)~125-135
Note: Expected values are based on typical chemical shifts for similar functional groups and data from analogous structures.

Two-Dimensional (COSY, HMQC, HMBC) NMR for Complex Structural Assignments

Two-dimensional NMR techniques are employed to resolve complex structures and unambiguously assign signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of an analog, cross-peaks would reveal couplings between protons on adjacent carbons. For the title compound, COSY would primarily be used to confirm the absence of proton-proton coupling for the isolated methyl and chloromethyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduipb.pt This is crucial for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For this compound, an HSQC spectrum would show a cross-peak connecting the chloromethyl protons to the chloromethyl carbon, and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). ipb.ptyoutube.com This technique allows for the connection of molecular fragments that are not directly bonded through protons. For the title compound, key HMBC correlations would be expected between:

The chloromethyl (-CH₂) protons and the C2 carbon of the oxazole ring.

The C4-methyl protons and the C4 and C5 carbons of the ring.

The C5-methyl protons and the C5 and C4 carbons of the ring.

These correlations would definitively establish the connectivity of the chloromethyl and dimethyl groups to the oxazole core. researchgate.net

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₈ClNO), the expected exact mass is approximately 157.03 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision. rsc.org

Under electron impact (EI) ionization, the molecule would generate a molecular ion peak (M⁺). The fragmentation pattern provides a fingerprint that helps in structural confirmation. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of bonds alpha to the ring or the loss of stable neutral molecules. arkat-usa.orgsapub.org For the title compound, characteristic fragmentation could include:

Loss of a chlorine radical (Cl•) to give an [M - 35]⁺ fragment.

Loss of the chloromethyl radical (•CH₂Cl) to give an [M - 49]⁺ fragment.

Cleavage of the oxazole ring, leading to smaller charged fragments.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments, further confirming their identity. rsc.org

Ion m/z (for ³⁵Cl) Identity
[C₇H₈ClNO]⁺157Molecular Ion (M⁺)
[C₇H₈NO]⁺122[M - Cl]⁺
[C₆H₆NO]⁺108[M - CH₂Cl]⁺
Note: The table shows plausible major fragments.

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present in the molecule.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:

C-H stretching: Vibrations from the methyl and chloromethyl groups would appear in the 2900-3000 cm⁻¹ region.

C=N stretching: A key absorption for the oxazole ring, typically observed around 1610-1680 cm⁻¹. For instance, 5-Chloromethyl-2-phenyl oxazole shows a C=N stretch at 1665 cm⁻¹. prepchem.com

C=C stretching: The double bond within the oxazole ring would also contribute to absorptions in the 1500-1600 cm⁻¹ region.

C-O-C stretching: The ether-like C-O-C stretching of the oxazole ring usually appears in the 1000-1300 cm⁻¹ range.

C-Cl stretching: A characteristic band for the chloromethyl group is expected in the fingerprint region, typically around 650-800 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (alkyl)2900-3000
C=N stretch (oxazole)1610-1680
C=C stretch (oxazole)1500-1600
C-O-C stretch (oxazole)1000-1300
C-Cl stretch650-800
Note: These are typical ranges and can vary based on the specific molecular environment.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.

Column Chromatography: This is a standard method for the purification of crude reaction mixtures. For oxazole derivatives, silica (B1680970) gel is a common stationary phase, with elution solvents typically being mixtures of non-polar and moderately polar solvents like petroleum ether and diethyl ether or dichloromethane. prepchem.comrsc.org The separation is based on the differential adsorption of the compound and impurities onto the silica gel.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is a measure of a compound's mobility on the TLC plate in a given solvent system. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of a compound. google.com By using a high-pressure pump to pass a solvent through a column packed with a stationary phase, HPLC can separate components with high resolution. A purity analysis of this compound by HPLC would likely show a single major peak, and the area under this peak can be used to quantify its purity, often exceeding 99% for well-purified samples. google.com

Elemental Analysis Data for this compound Remains Elusive in Publicly Accessible Records

Elemental analysis is a cornerstone of chemical characterization, providing fundamental insight into the elemental composition of a synthesized compound. This technique is crucial for verifying the empirical formula of a substance, thereby confirming its molecular identity and purity. The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the mass percentages of carbon, hydrogen, and nitrogen. Other elements, like halogens, are determined by other specific analytical methods.

For this compound, with the molecular formula C₆H₈ClNO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. These calculated values serve as a benchmark against which the results of an experimental analysis would be compared. A close agreement between the theoretical and found values, typically within a narrow margin of ±0.4%, is considered a confirmation of the compound's elemental stoichiometry and purity.

While the synthesis and use of various oxazole derivatives are documented in chemical literature, and elemental analysis is frequently cited as a characterization method for analogous compounds, the specific report for this compound containing both calculated and found percentages is not present in the accessed resources. Such data is typically found in the experimental sections of peer-reviewed research articles detailing the synthesis and characterization of a new compound. The absence of this specific data in widely accessible sources prevents the creation of a detailed data table and a full discussion of the stoichiometric verification for this particular molecule.

Below is a table outlining the theoretical elemental composition of this compound. The corresponding "Found (%)" column remains vacant due to the aforementioned lack of available experimental data.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Moles in Formula Molar Mass Contribution ( g/mol ) Theoretical Percentage (%) Found (%)
Carbon C 12.01 6 72.06 49.50 Data not available
Hydrogen H 1.01 8 8.08 5.55 Data not available
Chlorine Cl 35.45 1 35.45 24.36 Data not available
Nitrogen N 14.01 1 14.01 9.63 Data not available
Oxygen O 16.00 1 16.00 10.99 Data not available

| Total | | | | 145.59 | 100.00 | |

Note: The data in this table is interactive.

Further research in specialized, subscription-based chemical databases such as SciFinder or Reaxys, or direct contact with researchers who have synthesized this compound, would likely be necessary to obtain the experimental elemental analysis data required for a complete stoichiometric verification.

Computational and Theoretical Investigations of 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. irjweb.com For 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole, DFT calculations can elucidate its fundamental properties, including optimized geometry, electronic distribution, and reactivity. Methods like B3LYP with a suitable basis set (e.g., 6-311G++) are commonly employed for such analyses. irjweb.comresearchgate.net

The key parameters derived from DFT calculations help in predicting the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. irjweb.com The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas susceptible to electrophilic attack, while blue signifies electron-deficient regions prone to nucleophilic attack. irjweb.com This allows for the identification of reactive sites on the molecule.

Global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's stability and reactivity. For instance, a molecule with a low hardness value is generally more reactive. researchgate.net

Interactive Data Table: Illustrative DFT-Calculated Parameters for an Oxazole (B20620) System

This table presents typical parameters calculated using DFT for a representative oxazole derivative to illustrate the type of data generated. Specific values for this compound would require dedicated computational analysis.

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.75 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.98 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO5.77 eV
Chemical Hardness (η) Resistance to change in electron distribution2.885 eV
Chemical Softness (S) Reciprocal of hardness, indicates reactivity0.347 eV-1
Electronegativity (χ) Tendency to attract electrons3.865 eV
Electrophilicity Index (ω) Global electrophilic nature of the molecule2.587 eV
Dipole Moment Measure of the molecule's overall polarity2.15 Debye

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. For this compound, the primary site of reactivity is the chloromethyl group attached to the C2 position of the oxazole ring. This group is analogous to a benzylic halide, making it a good substrate for nucleophilic substitution (SN2) reactions. nih.govresearchgate.net

Theoretical calculations can map the entire potential energy surface of a reaction, identifying the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the activation barrier that must be overcome for the reaction to proceed. rsc.org

In the case of a nucleophilic attack on the chloromethyl group, DFT calculations can be used to model the SN2 transition state. This involves locating the specific geometry where the nucleophile is partially bonded to the methylene (B1212753) carbon, and the carbon-chlorine bond is partially broken. The energy of this transition state relative to the reactants gives the activation energy (Ea) of the reaction.

Table: Key Aspects of Modeling Reaction Mechanisms

ComponentDescriptionComputational Focus
Reactants & Products The starting materials and final compounds of the reaction.Optimization of ground-state geometries and calculation of their energies.
Reaction Coordinate The path of minimum energy connecting reactants and products.Mapping the potential energy surface along the path of the reaction.
Transition State (TS) The highest energy structure along the reaction coordinate.Locating the saddle point on the energy surface and calculating its geometry and energy.
Activation Energy (Ea) The energy difference between the reactants and the transition state.Determines the reaction rate; a lower Ea means a faster reaction.
Reaction Energy (ΔE) The energy difference between the products and the reactants.Determines if the reaction is exothermic (releases energy) or endothermic (requires energy).

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the structural features of molecules with their physicochemical properties. nih.gov These models take the form of mathematical equations that can predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.govmdpi.com

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with experimentally determined property values is compiled.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure.

Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation relating a subset of the most relevant descriptors to the property of interest. oaji.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov

For this compound and its analogues, QSPR could be used to predict properties such as lipophilicity (logP), solubility, boiling point, or even biological activity. The molecular descriptors used in these models fall into several categories.

Interactive Data Table: Classes of Molecular Descriptors for QSPR Studies

Descriptor ClassDescriptionExamples
Constitutional Based on the molecular formula and atom counts.Molecular weight, number of nitrogen atoms, number of rings.
Topological Based on the 2D connectivity of atoms in the molecule.Wiener index, Kier & Hall connectivity indices, Balaban index.
Geometrical Based on the 3D structure of the molecule.Molecular surface area, molecular volume, principal moments of inertia.
Electrostatic Related to the charge distribution in the molecule.Dipole moment, partial charges on atoms, highest positive/negative charges.
Quantum-Chemical Derived from quantum mechanical calculations (like DFT).HOMO/LUMO energies, chemical hardness, total energy. acs.orgnih.gov

By developing robust QSPR models for a series of oxazole derivatives, researchers can screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the most promising properties, accelerating the discovery and development process. jcchems.com

Academic Applications of 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole in Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is a valuable precursor in the synthesis of more complex molecular structures. The chlorine atom on the methyl group at the 2-position acts as an effective leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups and the extension of the carbon skeleton, positioning it as a key intermediate for creating intricate organic molecules, including those with therapeutic potential. researchgate.netnih.gov

Construction of Diverse Heterocyclic Frameworks

The reactive nature of the chloromethyl group is instrumental in building diverse and complex heterocyclic systems. Structurally analogous 2-(halomethyl)oxazoles are recognized as effective and reactive scaffolds for synthetic modifications at the 2-position. Through substitution reactions, the chloromethyl group can react with a variety of nucleophiles, including amines, thiols, and alcohols.

These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility allows chemists to append other heterocyclic rings or functionalized side chains to the oxazole (B20620) core, thereby constructing larger, multi-cyclic frameworks. For instance, reactions with amine nucleophiles can yield 2-alkylamino(methyl)oxazoles, while sulfur nucleophiles like thiophenoxide produce 2-(phenylthiomethyl)oxazoles. This modular approach is a powerful strategy for generating libraries of complex molecules for biological screening and drug discovery.

Preparation of Advanced Agrochemical Intermediates

The oxazole scaffold is of significant interest in the field of crop protection chemistry, with numerous derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. researchgate.net While direct synthesis of commercial agrochemicals from this compound is not prominently documented, its role as a reactive intermediate makes it a valuable precursor for creating advanced agrochemical candidates. researchgate.net The ability to easily modify the side chain at the C2 position allows for the systematic alteration of a molecule's physicochemical properties, which is a key strategy in the rational design of new pesticides. For example, fungicides like thifluzamide (B1681302) contain an amide linkage that could potentially be formed by reacting a chloromethyl-functionalized heterocycle with an appropriate nucleophile. researchgate.netmdpi.com The structural versatility of isoxazole, an isomer of oxazole, has been noted for its importance in agrochemical research, further highlighting the potential of this class of compounds. mdpi.com

Design and Application as Ligands in Organometallic Catalysis

The 1,3-oxazole ring system, particularly the nitrogen atom at the 3-position, possesses coordinating properties that make it suitable for use as a ligand in organometallic chemistry. Oxazole-containing molecules can bind to transition metals to form catalytically active complexes. These catalysts play a crucial role in a vast number of organic transformations.

While research specifically detailing this compound as a ligand is limited, the broader class of oxazole-containing structures has been successfully employed in catalysis. For instance, ligands incorporating 1,3-oxazole and 4,5-dihydro-1,3-oxazole motifs have been used to synthesize vanadium catalysts active in ethylene (B1197577) polymerization and copolymerization reactions. The substituents on the oxazole ring can significantly influence the performance of the catalyst and the properties of the resulting polymers. This demonstrates the principle that the oxazole core can serve as a viable platform for designing new ligands for transition metal catalysis.

Integration into Polymeric and Advanced Material Architectures

The chemical stability and electronic properties of the oxazole ring make it an attractive component for advanced materials. The ability to functionalize the ring, as exemplified by the reactive chloromethyl group, allows for the integration of oxazole units into larger macromolecular structures like polymers.

Development of Materials for Optoelectronic Devices (e.g., OLEDs)

While direct applications of this compound in optoelectronics are not widely reported, related heterocyclic isomers, such as 1,3,4-oxadiazoles, are well-known for their use in materials science. researchgate.net 1,3,4-Oxadiazole derivatives are noted for their excellent thermal stability, oxidation resistance, and strong fluorescence emission. researchgate.net These properties make them important photosensitive materials used as fluorescers and in the construction of electroluminescent components for devices like Organic Light Emitting Diodes (OLEDs). The investigation of these related isomers suggests the potential utility of the fundamental oxazole core in the development of new materials for optoelectronic applications, an area that warrants further exploration.

Precursor in the Synthesis of Structurally Defined Molecular Scaffolds

Beyond its role as a simple building block, this compound serves as a foundational precursor for the synthesis of complex and structurally defined molecular scaffolds. The oxazole ring can act as a rigid core from which various substituents can be extended in a controlled manner. This is particularly valuable in the total synthesis of complex natural products, many of which contain the oxazole motif. rsc.org For example, the synthesis of peptidomimetic macrocycles, which mimic the structure of peptides, has utilized oxazoles formed from serine precursors. nih.gov The ability to use the chloromethyl group to initiate a series of reactions allows for the methodical construction of these large and intricate architectures, which are often pursued for their potent biological activities. nih.govorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like 3-chloro-2-butanone and formimidic acid, yielding ~34% under reflux conditions . Optimization strategies include:

  • Catalyst selection : Acidic or basic catalysts (e.g., glacial acetic acid) to accelerate cyclization .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
  • Temperature control : Prolonged reflux (18–24 hours) improves intermediate stability .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., chloromethyl and methyl groups) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C6_6H8_8ClNO) .
  • Melting point analysis : Compare experimental values (e.g., 141–143°C) with literature data .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :

  • Use fume hoods to avoid inhalation of volatile intermediates .
  • Wear nitrile gloves and eye protection due to potential skin/eye irritation .
  • Store in airtight containers away from moisture to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The electron-withdrawing chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .
  • DFT calculations can model charge distribution to predict regioselectivity in aryl-aryl bond formation .

Q. What role does this compound play as a precursor in pharmaceutical intermediates?

  • Case study : The compound serves as a key intermediate in Telmisartan synthesis.

  • Stepwise modification : Chloromethyl groups undergo nucleophilic displacement with biphenyl boronic acids, achieving >75% yield via Suzuki coupling .
  • Scalability : Sodium borohydride reduction and thionyl chloride chlorination ensure high purity (>95%) for industrial-scale applications .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of oxazole derivatives?

  • Structural validation :

  • Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles, resolving ambiguities from NMR data .
  • Comparative analysis with analogs (e.g., 4,5-dimethyloxazole) highlights steric effects of substituents .

Q. What computational methods are effective in predicting the compound’s bioactivity?

  • In silico approaches :

  • Molecular docking with FAD-dependent oxidoreductases identifies potential binding sites .
  • QSAR models correlate substituent electronegativity with antimicrobial activity .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary widely (26–75%)?

  • Critical factors :

  • Reagent purity : Impurities in 3-chloro-2-butanone reduce cyclization efficiency .
  • Workup protocols : Inadequate crystallization (e.g., ethanol-water ratios) lowers recovery .
  • Catalyst loading : Excess Pd(0) in Suzuki coupling can lead to side reactions, reducing yield .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (4–6 hours vs. 18 hours) while maintaining yield .
  • Characterization : Combine HR-MS with 1^1H-15^15N HMBC NMR to resolve overlapping signals in complex mixtures .

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